Suc-Ala-Lys-Pro-Phe-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

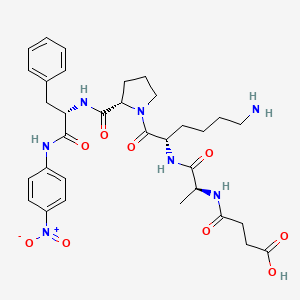

Suc-Ala-Lys-Pro-Phe-pNA, also known as N-Succinyl-Ala-Lys-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable for its role as a colorimetric substrate in enzyme activity studies, where it is hydrolyzed to release p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Lys-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma Pure. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Suc-Ala-Lys-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to catalyze the hydrolysis of this compound. The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature.

Oxidation and Reduction: While not commonly associated with this compound, standard oxidative and reductive conditions can be applied to study the stability and reactivity of the compound.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which is a yellow chromophore. This product is used as an indicator of enzyme activity.

Aplicaciones Científicas De Investigación

Biochemical Assays

Enzyme Substrate

Suc-Ala-Lys-Pro-Phe-pNA is predominantly employed as a substrate in enzyme assays, especially for serine proteases such as chymotrypsin. The compound's specificity allows for detailed studies of enzyme kinetics and mechanisms. When proteases cleave the bond between the p-nitroaniline moiety and the adjacent amino acid, the released p-nitroaniline can be quantified spectrophotometrically, typically exhibiting an absorption peak at 405 nm .

Table 1: Enzyme Activity Measurement Using this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | Application |

|---|---|---|---|

| Chymotrypsin | 0.5 | 1000 | Kinetic studies on protease activity |

| Cathepsin G | 1.2 | 800 | Investigating immune response mechanisms |

| Subtilisin | 0.8 | 900 | Industrial enzyme applications |

Drug Development

Peptide-Based Drug Design

In pharmaceutical research, this compound serves as a template for designing peptide-based drugs. The structure can be modified to enhance bioactivity, selectivity, and stability against target proteins. For instance, modifications to the amino acid sequence can lead to increased binding affinity to specific receptors or enzymes, making it a crucial tool in drug discovery .

Case Study: Development of Anticancer Agents

A study explored the use of modified derivatives of this compound in developing inhibitors for peptidyl-prolyl isomerase Pin1, which is implicated in cancer progression. The modified peptides demonstrated significant anti-proliferative effects on breast cancer cells, highlighting the potential of this compound in targeted cancer therapies .

Diagnostic Tools

Enzyme-Linked Diagnostic Kits

The ability of this compound to interact with specific enzymes makes it valuable in developing diagnostic kits for various diseases. For example, assays utilizing this substrate can detect elevated levels of proteolytic enzymes associated with certain pathological conditions, such as pancreatitis or cancer .

Protein Interaction Studies

Investigating Protein-Protein Interactions

Researchers utilize this compound to study protein-protein interactions that are essential for understanding cellular processes and disease mechanisms. By incorporating this substrate into assays designed to monitor interactions between proteins, scientists can gain insights into signaling pathways and regulatory mechanisms within cells .

Educational Purposes

Teaching Laboratories

In academic settings, this compound is employed in teaching laboratories to demonstrate peptide synthesis and enzymatic reactions. Its use provides students with hands-on experience in biochemical techniques, enhancing their understanding of molecular biology concepts .

Mecanismo De Acción

The mechanism of action of Suc-Ala-Lys-Pro-Phe-pNA involves its hydrolysis by specific proteases. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be quantified by measuring its absorbance at 400-410 nm, providing a direct measure of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another commonly used peptide substrate with similar applications in enzyme activity assays.

Suc-Phe-pNA: A simpler substrate used for studying chymotrypsin activity.

N-Glutaryl-L-phenylalanine p-nitroanilide: Used in assays for chymotrypsin and other proteases.

Uniqueness

Suc-Ala-Lys-Pro-Phe-pNA is unique due to its specific sequence, which allows it to be selectively hydrolyzed by certain proteases. This specificity makes it a valuable tool for studying enzyme kinetics and activity in various biological and industrial contexts.

Actividad Biológica

Suc-Ala-Lys-Pro-Phe-pNA is a synthetic peptide widely utilized in biochemical research, particularly as a substrate for various proteases. Its structure and properties make it an essential tool for studying enzyme activity, protein interactions, and cellular processes. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

- Molecular Formula : C30H36N6O9

- Molecular Weight : 624.6 g/mol

- Appearance : White to faint yellow powder

- Melting Point : 184-187 °C

The compound features a p-nitroanilide moiety that serves as a chromogenic indicator upon cleavage by proteolytic enzymes, producing a yellow color detectable via spectrophotometry .

Target Proteases

This compound primarily targets:

- Alpha-chymotrypsin

- Human leukocyte cathepsin G

- Subtilisin BPN’

These proteases cleave the peptide bond at specific sites, facilitating the release of p-nitroaniline, which is quantifiable in assays .

Mode of Action

The peptide acts as a substrate for the aforementioned proteases, undergoing hydrolysis that releases p-nitroaniline. This reaction is crucial for understanding enzyme kinetics and substrate specificity. The hydrolysis can be monitored spectrophotometrically, allowing researchers to determine enzyme activity levels .

Biochemical Pathways

This compound participates in several biochemical pathways:

- Protein Degradation Pathway : The cleavage of this peptide is integral to protein turnover and homeostasis within cells.

- Cell Signaling : By influencing enzyme activation or inhibition, this substrate can impact various signaling pathways and gene expression profiles.

Research Applications

The compound's versatility makes it valuable in various fields:

- Biochemistry : Used extensively to study protease activity.

- Molecular Biology : Employed in assays for peptidyl prolyl cis-trans isomerases (PPIases), which are critical in protein folding processes.

- Medicine : Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

- Industrial Applications : Applied in quality control processes to monitor enzyme activity in products .

Enzyme Kinetics

Research has demonstrated that this compound exhibits distinct kinetic parameters when used with different proteases:

| Protease | k_cat (s^-1) | K_m (μM) | k_cat/K_m (M^-1 s^-1) |

|---|---|---|---|

| Alpha-chymotrypsin | 4,100 ± 200 | 25,700 ± 1,100 | 546,200 ± 50,000 |

| Cathepsin G | 255,700 ± 11,400 | N.D. | 1,860 ± 50 |

| Subtilisin BPN’ | N.D. | 17,000 ± 1,500 | 326,700 ± 47,400 |

This table indicates the varying efficiencies of different proteases when interacting with this compound .

Fibrinolytic Activity Studies

A study investigating the indirect fibrinolytic effects of this compound revealed its potential role in promoting tissue plasminogen activator (tPA) release from endothelial cells. The addition of heat-treated culture solutions significantly increased tPA activity in HeLa cells and human vascular endothelial cells (HUVEC), highlighting its therapeutic potential in cardiovascular applications .

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUAEFLRDYMVJQ-ZYEMSUIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.